BenchChemオンラインストアへようこそ!

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Antiviral HIV Phosphoramidate ProTide

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (CAS 245078-14-2) is a chiral phosphoramidate building block belonging to the aryloxy phosphoramidate class central to ProTide prodrug technology. It features an L-alanine ethyl ester motif linked to a phenyl phosphorochloridate group, rendering it a reactive phosphorochloridate coupling reagent directly employable for installing the 5′-phosphoramidate moiety onto nucleoside analogues.

Molecular Formula C11H15ClNO4P
Molecular Weight 291.67 g/mol
CAS No. 245078-14-2
Cat. No. B3050248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
CAS245078-14-2
Molecular FormulaC11H15ClNO4P
Molecular Weight291.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl
InChIInChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)/t9-,18?/m0/s1
InChIKeyNCRSWTKBLAQFFX-JUGYALQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (CAS 245078-14-2): Chiral Phosphoramidate Intermediate for Antiviral ProTide Synthesis


(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (CAS 245078-14-2) is a chiral phosphoramidate building block belonging to the aryloxy phosphoramidate class central to ProTide prodrug technology [1]. It features an L-alanine ethyl ester motif linked to a phenyl phosphorochloridate group, rendering it a reactive phosphorochloridate coupling reagent directly employable for installing the 5′-phosphoramidate moiety onto nucleoside analogues [2]. The (2S) absolute configuration at the α-carbon of alanine is essential, as all clinically approved ProTide drugs (e.g., sofosbuvir, tenofovir alafenamide, remdesivir) require the L-amino acid stereochemistry for efficient intracellular activation [3]. As a phosphorochloridate, it is distinct from the final ProTide conjugates themselves; it represents the activated intermediate stage used in Grignard-mediated or base-mediated coupling reactions with nucleoside substrates [2].

Why Generic Substitution of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate Fails: Ester-Dependent Divergence in ProTide Antiviral Potency and Metabolic Activation


Substituting (2S)-ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (ethyl ester) with its closely related methyl, isopropyl, benzyl, or tert-butyl ester analogs is not pharmacologically neutral. Systematic structure–activity relationship (SAR) studies of L-alanine phosphoramidate ProTides demonstrate that the ester moiety profoundly influences antiviral potency, enzymatic hydrolysis rates, and intracellular activation efficiency [1]. In anti-HIV phosphoramidate conjugates, EC50 values span a >27-fold range across the ester series (tBu: 0.46 μM; Me: 4.60 μM; iPr: 8.97 μM; Et: 12.55 μM), establishing that each ester imparts a distinct pharmacological profile [2]. In HCV replicon systems, tert-butyl esters are essentially inactive due to steric hindrance preventing esterase-mediated processing, whereas ethyl, methyl, and benzyl esters all support potent antiviral activity . Additionally, cellular hydrolysis studies confirm that the ethyl ester is a competent substrate for intracellular esterases, whereas tert-butyl esters are resistant, fundamentally altering prodrug activation kinetics [3]. For synthetic procurement, the phosphorochloridate reactivity of the ethyl ester variant is specifically exploited in published coupling methodologies (phenyl-(ethoxy-L-alaninyl)-phosphorochloridate); changing the ester alters both the steric and electronic properties of the phosphorylating agent, potentially affecting coupling yields and diastereoselectivity [4].

Quantitative Comparative Evidence for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (CAS 245078-14-2) Versus Closest Ester and Stereochemical Analogs


Anti-HIV Potency Ranking of L-Alanine Phosphoramidate Esters: Ethyl Ester Occupies a Defined Position in the Activity Spectrum

In a systematic study of phosphoramidate conjugates of AZT bearing L-α-alanine esters, the ethyl ester variant (corresponding to the ProTide derived from CAS 245078-14-2 coupling) exhibited an EC50 of 12.55 μM against HIV-1 strains (MVP-899, RF) in MT-4 cells. This places it at the lower end of the potency spectrum for this series: tBu (EC50 0.46 μM) > Me (4.60 μM) > iPr (8.97 μM) > Et (12.55 μM) [1]. Importantly, all four ester variants maintained comparable cytotoxicity profiles (CC50 > 50 μM), indicating that the potency differences reflect genuine variations in antiviral efficacy rather than differential toxicity [1]. The ethyl ester thus offers a distinct, quantifiable activity profile—less potent than the methyl or tert-butyl variants in this particular AZT-based system, yet still providing a >4-fold improvement over the parent nucleoside AZT (EC50 ~0.59–3.04 μM for non-phosphoramidate conjugates) [1].

Antiviral HIV Phosphoramidate ProTide ester SAR

Ethyl vs. Benzyl Ester Phosphoramidates: Comparable Antiviral Potency in HCV Replicon System

In a head-to-head study of L-alanine phosphoramidate ProTides of 4′-azidoadenosine evaluated in the HCV genotype 1b replicon system (Huh-7-derived cell line 2209-23), the 1-naphthyl ethyl ester phosphoramidate (compound 20) achieved an EC50 of 0.59 μM, while the corresponding 1-naphthyl benzyl ester (compound 18) showed EC50 = 0.22 μM [1]. The authors explicitly stated: 'There was no significant difference in antiviral potency between the ethyl and benzyl esters, indicating that both of these esters are good substrates for the esterase involved in phosphoramidate conversion' [1]. Both ethyl and benzyl ester ProTides provided a >3-log improvement in potency compared to the parent nucleoside 4′-azidoadenosine, which was inactive (EC50 > 100 μM) [1]. In a parallel study of β-2′-C-methylguanosine ProTides, the same conclusion was reached: 'no significant difference in antiviral potency considering ethyl, methyl and benzyl esters' .

HCV NS5B Phosphoramidate ProTide ester comparison

Cellular Esterase Hydrolysis: Ethyl Ester Is Processed, tert-Butyl Ester Is Resistant

A comparative study of alkyl-substituted phosphoramidate derivatives of stavudine demonstrated that both methyl and ethyl ester derivatives underwent efficient hydrolysis in the presence of various cell lines, whereas the tert-butyl substituted compound was completely resistant to enzyme-mediated hydrolysis [1]. The authors concluded that 'steric hindrance associated with this group along with electron density may play a key role in the hydrolysis profile of these compounds' [1]. This finding was corroborated in the HCV ProTide context, where tert-butyl ester phosphoramidates of β-2′-C-methylguanosine were found to be essentially inactive (EC50 >> 1 μM) whereas ethyl, methyl, and benzyl esters all displayed potent antiviral activity . In carboxypeptidase Y incubation assays, the benzyl ester ProTide showed a half-life of ~3 min, while the tert-butyl ester had an estimated half-life of ~33 h—a ~700-fold slower processing rate .

Intracellular activation esterase hydrolysis prodrug metabolism

L-Alanine (2S) Stereochemistry Is Indispensable for Biological Activity: D-Alanine Analogs Show Substantially Reduced Anti-HIV Potency

Phosphoramidate ProTides require the natural L-amino acid configuration for efficient intracellular processing. Studies on stavudine phosphoramidates demonstrated that D-alanine substituted isomers are resistant to lipase-mediated hydrolysis—the critical activation step that liberates the nucleoside monophosphate—and consequently exhibit substantially reduced anti-HIV activity compared to their L-alanine counterparts [1]. This stereochemical requirement is conserved across the ProTide field: all three FDA-approved ProTide drugs (sofosbuvir, tenofovir alafenamide, remdesivir) incorporate the L-alanine configuration [2]. The (2S) stereochemistry of CAS 245078-14-2 is thus not a cosmetic specification but a critical determinant of biological competence when the resulting phosphorochloridate is used to construct antiviral prodrugs.

Chiral specificity stereochemistry carboxypeptidase ProTide activation

Validated Use as a Phosphorochloridate Coupling Reagent: Phenyl-(ethoxy-L-alaninyl)-phosphorochloridate in Published ProTide Synthetic Methodology

CAS 245078-14-2 (as phenyl-(ethoxy-L-alaninyl)-phosphorochloridate) has been explicitly employed as the activated coupling reagent in peer-reviewed ProTide synthetic methodology. Mehellou et al. (Tetrahedron, 2011) reported that 'the coupling reaction of Cbz-protected derivatives (5a–f) with phenyl-(ethoxy-L-alaninyl)-phosphorochloridate (7), followed by Cbz group removal by hydrogenolysis provided the phenyl phosphoramidate ProTides (6a–f) in excellent overall yields' [1]. The phosphorochloridate (7) was synthesized by the reaction of phenyl phosphorodichloridate with L-alanine ethyl ester hydrochloride [1]. This methodology has been adopted in multiple subsequent studies, including the synthesis of anti-HBV agent FMCAP and 5′-mRNA cap analogs [2][3]. The ethyl ester phosphorochloridate thus has documented synthetic utility distinct from the more commonly cited methyl ester variant used in stampidine and early ProTide prototypes.

Phosphorochloridate ProTide synthesis coupling reagent nucleoside phosphoramidate

Ethyl Ester Phosphorochloridate Offers Different Physicochemical Properties Compared to the Isopropyl Ester Used in Sofosbuvir Synthesis

The isopropyl ester phosphorochloridate analog (CAS 261909-49-3) is the established intermediate for sofosbuvir synthesis [1]. The ethyl ester variant (CAS 245078-14-2) differs in key physicochemical parameters: the ethyl ester has a lower molecular weight (291.67 g/mol vs. 305.69 g/mol for isopropyl) [2], a calculated LogP of 2.95 , and reduced steric bulk at the ester position. In phosphoramidate SAR studies, increasing ester size from methyl to ethyl to isopropyl generally decreases aqueous solubility while increasing lipophilicity—factors that influence both the handling characteristics of the phosphorochloridate reagent itself and the pharmacokinetics of the final ProTide conjugate [3]. These differences, while not directly quantified in head-to-head stability or solubility assays for the phosphorochloridate reagents specifically, are inferred from the known behavior of the corresponding ProTide conjugates.

Lipophilicity solubility physicochemical properties sofosbuvir intermediate

Optimal Application Scenarios for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (CAS 245078-14-2) in Antiviral Drug Discovery and Analytical Development


Cbz-Protected ProTide Library Synthesis Using the Tetrahedron (2011) Methodology

The most directly validated application scenario for CAS 245078-14-2 is as phenyl-(ethoxy-L-alaninyl)-phosphorochloridate in the Cbz protection/deprotection ProTide synthesis protocol reported by Mehellou et al. [1]. In this method, the phosphorochloridate is coupled to Cbz-protected nucleoside derivatives, followed by hydrogenolytic removal of the Cbz group to yield phenyl phosphoramidate ProTides in excellent overall yields. This protocol has been specifically demonstrated with the ethyl ester variant, making it the reagent of choice for laboratories adopting this synthetic strategy. The methodology is applicable to diverse nucleoside scaffolds including purine and pyrimidine analogues, and the resulting ProTides can be screened directly in antiviral assays without further ester modification [1].

Synthesis of HCV NS5B Inhibitor ProTides Where Ethyl and Benzyl Esters Show Comparable Potency

Based on the finding that ethyl and benzyl ester L-alanine phosphoramidates show 'no significant difference in antiviral potency' in the HCV genotype 1b replicon system [2], CAS 245078-14-2 is a suitable building block for constructing HCV NS5B inhibitor ProTide candidates. The ethyl ester variant achieved an EC50 of 0.59 μM (1-naphthyl aryl moiety) in the 4′-azidoadenosine ProTide series, representing a >169-fold improvement over the parent nucleoside [2]. This application is particularly relevant for medicinal chemistry programs exploring ProTide SAR where the ethyl ester's distinct physicochemical profile (intermediate lipophilicity between methyl and isopropyl) is desired for pharmacokinetic optimization .

Analytical Reference Standard for Phosphoramidate Impurity Profiling and Method Validation

CAS 245078-14-2 is offered as a fully characterized reference standard compliant with regulatory guidelines, specifically for analytical method development, method validation (AMV), and quality control (QC) applications during drug substance synthesis and formulation [3]. In the context of phosphoramidate prodrug manufacturing (e.g., sofosbuvir, tenofovir alafenamide, remdesivir), the ethyl ester phosphorochloridate can serve as a key impurity marker or process intermediate standard, enabling traceability against pharmacopeial standards (USP or EP). This application leverages the compound's well-defined identity, stereochemical purity, and availability from qualified suppliers at defined purity grades (95%+ to 98%) .

Stereochemical Probe for Studying Esterase Substrate Specificity in ProTide Activation

Because the ethyl ester phosphoramidate is a confirmed substrate for intracellular esterases (unlike the tert-butyl variant which is resistant), CAS 245078-14-2-derived ProTides can serve as stereochemically defined probes for investigating the esterase substrate specificity involved in ProTide activation [4][5]. The (2S)-L-alanine configuration ensures compatibility with the natural carboxypeptidase/cathepsin A (CTSA) and carboxylesterase 1 (CES1) activation pathways that process clinically approved ProTides [5]. Comparing the activation kinetics of ethyl ester vs. methyl, isopropyl, and benzyl ester ProTides in relevant cell lines or enzyme assays can inform the design of next-generation prodrugs with optimized intracellular activation profiles.

Quote Request

Request a Quote for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.